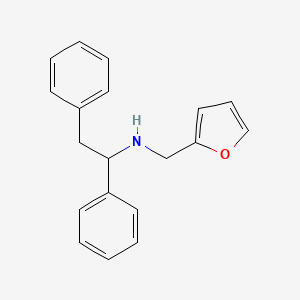

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine

説明

科学的研究の応用

Arylmethylidenefuranones and Nucleophilic Reactions

A study on arylmethylidene derivatives of 3H-furan-2-ones, which are structurally related to (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, discussed their reactions with various nucleophilic agents. The research showcased how the reaction's direction is influenced by the initial reagents' structure, the nucleophilic agent's strength, and the conditions of the reaction. This leads to the formation of a broad spectrum of compounds, including amides and various cyclic and heterocyclic compounds, demonstrating the compound's potential in synthesizing diverse chemical structures (Kamneva, Anis’kova, & Egorova, 2018).

Furan Derivatives from Biomass

Research into the conversion of plant biomass into furan derivatives provides a sustainable pathway to a new generation of polymers, functional materials, and fuels. This includes the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, a process closely related to the structural framework of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine. The review highlights the potential of furan derivatives as an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Polybrominated Dibenzo-p-dioxins and Furans

The environmental characteristics and formations of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), compounds with similar or higher toxicities than dioxins, are reviewed. The study focuses on their toxicities, formation mechanisms, and environmental fates, offering insights into the degradation challenges and control strategies for these and other dioxin-like persistent organic pollutants (POPs). This research could inform the environmental and health safety assessments of furan-related compounds, including (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine (Yang et al., 2021).

Novel Routes in Biomass Transformation to Furan Chemicals

A comprehensive overview of the production of bio-based monomers from lignocellulose, with a focus on physicochemical procedures and biocatalysis, suggests innovative pathways for converting biomass into furan platform chemicals. This encompasses the production of furans, including methods that may relate to the synthesis or application of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine. It discusses the use of enzymes for biotransformations, highlighting the potential of biomass valorization beyond biofuels towards chemical synthesis and the production of bio-based polymers (Dedes, Karnaouri, & Topakas, 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(furan-2-ylmethyl)-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)20-15-18-12-7-13-21-18/h1-13,19-20H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNIIKOXLGLGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389919 | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine | |

CAS RN |

436087-17-1 | |

| Record name | N-(1,2-Diphenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)